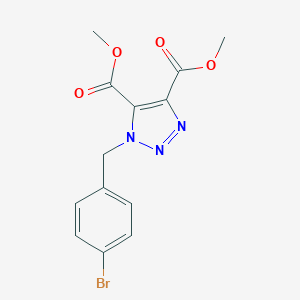
dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (DBT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBT is a member of the triazole family of compounds, which are widely used in medicinal chemistry and drug discovery.
科学研究应用
Dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been extensively studied in various fields of scientific research due to its unique chemical properties. One of the most promising applications of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is in the field of medicinal chemistry. dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has also been found to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
作用机制
The mechanism of action of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. Specifically, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.
Biochemical and Physiological Effects
dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer and antimicrobial activity, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has also been found to have anti-inflammatory and antioxidant properties. Specifically, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are known to contribute to the development of various diseases.
实验室实验的优点和局限性
One of the main advantages of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate for lab experiments is its relatively low cost and ease of synthesis. In addition, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been shown to be stable under a wide range of conditions, making it a suitable compound for in vitro and in vivo studies. However, one of the main limitations of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research on dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate in vivo, which could provide valuable insights into its potential therapeutic applications. Finally, the development of novel drug delivery systems for dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Conclusion
In conclusion, dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a promising chemical compound with a wide range of potential applications in scientific research. Its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties make it a valuable compound for drug discovery and development. While there are still many questions to be answered about the mechanism of action and potential therapeutic applications of dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, its unique chemical properties make it a promising target for future research.
合成方法
Dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 4-bromobenzyl alcohol, which is then reacted with 1,2,3-triazole-4,5-dicarboxylic acid to form the corresponding ester. The final step involves the methylation of the ester using dimethyl sulfate to yield dimethyl 1-(4-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate. The overall yield of this process is around 40%, and the purity of the final compound can be improved through recrystallization or chromatography.
属性
分子式 |
C13H12BrN3O4 |
|---|---|
分子量 |
354.16 g/mol |
IUPAC 名称 |
dimethyl 1-[(4-bromophenyl)methyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H12BrN3O4/c1-20-12(18)10-11(13(19)21-2)17(16-15-10)7-8-3-5-9(14)6-4-8/h3-6H,7H2,1-2H3 |
InChI 键 |
VHGBOYMLTQVAGY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Br)C(=O)OC |
规范 SMILES |
COC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)
![1-(4-Methylphenyl)-2-[(4-methyl-2-quinolinyl)sulfanyl]ethanone](/img/structure/B289474.png)
![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)
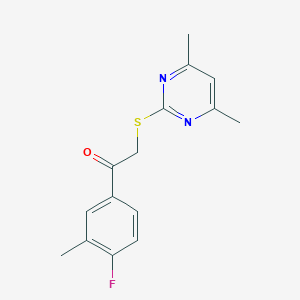
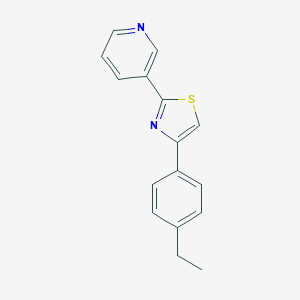
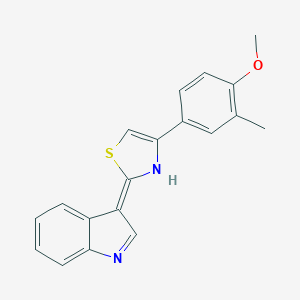
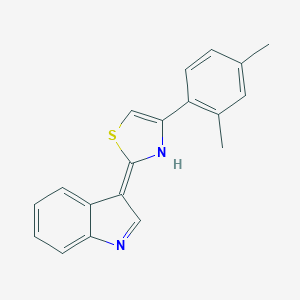
![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B289485.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)
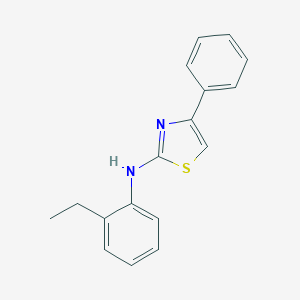
![N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B289493.png)